Structural Specificity as S-18982 (N-Demethyl Ivabradine) Precursor
The 8-methoxy compound is the direct and unambiguous precursor for synthesizing S-18982 (N-demethyl ivabradine), the equipotent active metabolite of ivabradine. This is in direct contrast to the 7,8-dimethoxy analog, which is the precursor to the parent drug ivabradine. S-18982 is not an inert byproduct; FDA documentation confirms it is equipotent to ivabradine and circulates at approximately 40% of the parent drug's plasma concentration [1]. In a clinical pharmacokinetic study in Chinese healthy volunteers, after a single 10 mg oral dose of ivabradine, the parent drug reached a Cmax of 47±24 μg/L while S-18982 reached 7.9±2.8 μg/L, with the metabolite exhibiting nonlinear pharmacokinetics and accumulation upon multiple dosing [2]. A linked PK/PD simulation model used in vitro data to set the EC50 of S-18982 at 1.2 times the value for ivabradine [3].
| Evidence Dimension | Synthetic target and downstream application |
|---|---|
| Target Compound Data | Precursor for S-18982 (N-demethyl ivabradine) |
| Comparator Or Baseline | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is precursor for ivabradine |
| Quantified Difference | S-18982 is equipotent to ivabradine and circulates at ~40% of ivabradine concentration [1] |
| Conditions | Structural analysis based on substitution pattern; PK data from healthy human volunteers (n=12) after 10 mg oral ivabradine dose [2] |
Why This Matters
Procurement of this specific precursor is mandatory for any laboratory synthesizing the active metabolite S-18982 for bioanalytical method development, PK/PD modeling, or pharmacological studies.
- [1] Amgen Inc. Corlanor (ivabradine) FDA Package Insert. Revised February 2022. The major metabolite is the N-desmethylated derivative (S 18982), which is equipotent to ivabradine and circulates at concentrations approximately 40% that of ivabradine. View Source
- [2] Zheng LY, Guo X, Yu P, et al. Pharmacokinetics of ivabradine in Chinese healthy volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics. 2013. After 10 mg single dose: ivabradine Cmax 47±24 μg/L; S-18982 Cmax 7.9±2.8 μg/L. S-18982 shows nonlinear pharmacokinetics and accumulation. View Source
- [3] Duffull SB, Aarons L, THERMOS group. Development of a Linked Pharmacokinetic and Pharmacodynamic Simulation Model for Ivabradine in Healthy Volunteers. PAGE 8 (1999) Abstr 76. EC50 of S-18982 set at 1.2 times the value for ivabradine (from in vitro data). View Source
